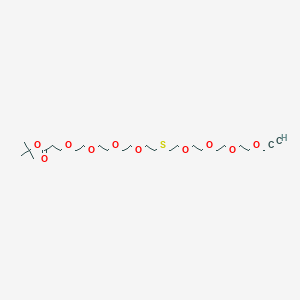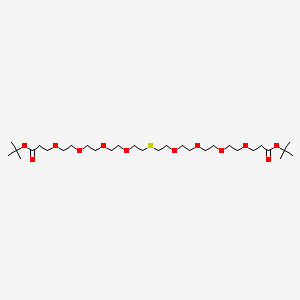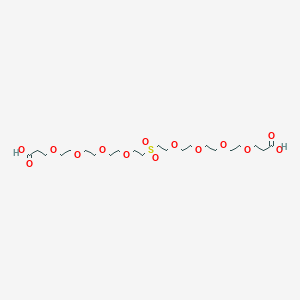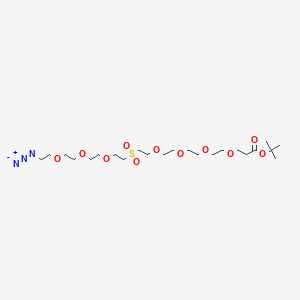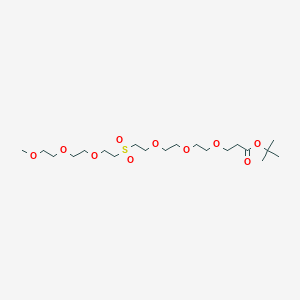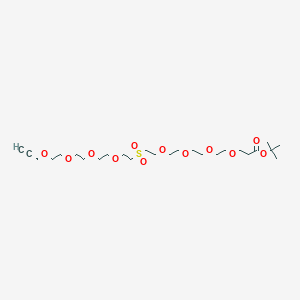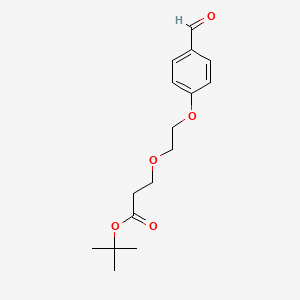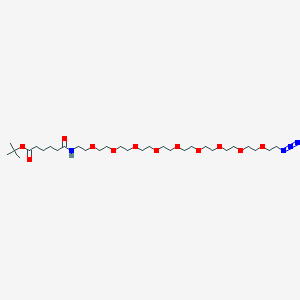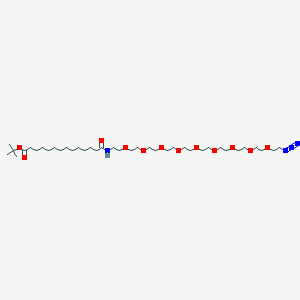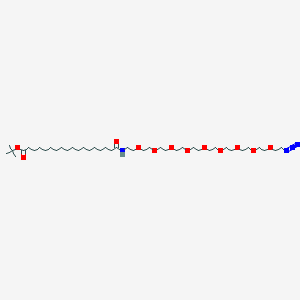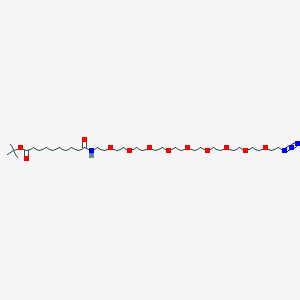
Azide-PEG9-amido-C8-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system . This compound is a click chemistry reagent containing an azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG9-amido-C8-Boc is synthesized through a series of chemical reactions involving the introduction of an azide group and the formation of a PEG-based linker. The synthesis typically involves the following steps:
Amidation: The formation of an amide bond between the PEG chain and the nonanoic acid derivative.
Boc Protection:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product. The compound is typically produced in bulk quantities and purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG9-amido-C8-Boc undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Requires strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in an organic solvent.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Azide-PEG9-amido-C8-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
Azide-PEG9-amido-C8-Boc functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The azide group allows for the attachment of the linker to various molecules via click chemistry reactions. Once the PROTAC molecule is formed, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-amido-C8-Boc: A shorter PEG chain variant used for similar applications.
Azide-PEG12-amido-C8-Boc: A longer PEG chain variant offering different solubility and reactivity properties.
Alkyne-PEG9-amido-C8-Boc: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Uniqueness
Azide-PEG9-amido-C8-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of PROTACs and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIRMWIHCIMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
